molecular formula C14H13F3O3 B6220974 methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate CAS No. 2768327-67-7

methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate

Cat. No.: B6220974
CAS No.: 2768327-67-7
M. Wt: 286.2
InChI Key:
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Description

Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[211]hexane-5-carboxylate is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate typically involves a multi-step process starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized via a [2+2] cycloaddition reaction. This involves the reaction of a suitable diene with a ketene or an alkene under controlled conditions to form the bicyclic structure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halides (e.g., NaI, KBr) in polar aprotic solvents like acetone or DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In organic chemistry, methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds with potential pharmaceutical applications.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents, making this compound a promising lead in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique bicyclic structure and functional groups make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, thereby modulating their activity. The bicyclic structure may also contribute to the compound’s stability and specificity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-5-carboxylate
  • Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[3.1.1]hexane-5-carboxylate

Uniqueness

Compared to similar compounds, methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group further enhances its chemical stability and potential biological activity, making it a compound of significant interest in various research fields.

Properties

CAS No.

2768327-67-7

Molecular Formula

C14H13F3O3

Molecular Weight

286.2

Purity

95

Origin of Product

United States

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